REACTION_SMILES
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[Br:7][CH2:8][CH2:9][CH2:10][n:11]1[c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]2[c:18]2[cH:19][cH:20][cH:21][cH:22][c:23]12.[CH3:4][NH:5][CH3:6].[ClH:3].[H-:2].[Na+:1].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28]>>[CH3:4][N:5]([CH3:6])[CH2:8][CH2:9][CH2:10][n:11]1[c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]2[c:18]2[cH:19][cH:20][cH:21][cH:22][c:23]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCn1c2ccccc2c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CN(C)CCCn1c2ccccc2c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |